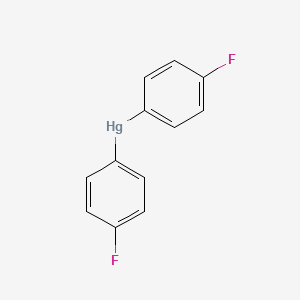

Bis(4-fluorophenyl)mercury

Description

Historical Trajectory and Evolution of Organomercury Compound Research

Organomercury chemistry, the study of compounds containing a carbon-mercury bond, has a rich and extensive history. The synthesis of the first organomercury compound, dimethylmercury (B1214916), dates back to 1852. Early research in this field was foundational to the development of organometallic chemistry as a whole. Throughout the late 19th and early 20th centuries, scientists like Otto Dimroth significantly contributed by discovering key reactions such as the mercuration of aromatic rings in 1898. chemicalbook.comresearchgate.net These early investigations laid the groundwork for understanding the nature of metal-carbon bonds. Research activity in organomercury chemistry has seen a steady increase over time, with a significant number of publications reflecting its continued importance in various chemical disciplines. researchgate.net While the toxicity of many organomercury compounds is a significant concern, their unique reactivity has secured them a role in organic synthesis, for example, in reactions like oxymercuration-demercuration. spectrabase.com The field has evolved from fundamental synthesis and characterization to include applications in medicine, agriculture, and catalysis. researchgate.netspectrabase.com

Contemporary Relevance of Organofluorine Chemistry in Organometallics

Organofluorine chemistry has become an increasingly vital and rapidly expanding field, driven by the unique properties that fluorine atoms impart to organic molecules. nih.govmonash.edu The introduction of fluorine can dramatically alter a compound's physical, chemical, and biological properties, including its thermal stability, lipophilicity, and metabolic stability. monash.eduphyschemres.org This has led to widespread applications in pharmaceuticals, agrochemicals, and advanced materials. nih.govmonash.edu It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. physchemres.org

In the realm of organometallic chemistry, fluorine's influence is multifaceted. chemeo.com Fluorinated ligands can be used to fine-tune the electronic and steric properties of metal complexes, which is crucial for developing advanced catalysts and materials. chemeo.comresearchgate.net Furthermore, the study of organometallic complexes containing fluorinated groups is essential for understanding and developing new synthetic methodologies, including C-F bond activation and the synthesis of complex fluorinated molecules. chemeo.comresearchgate.net The synergy between organometallic and fluorine chemistry continues to stimulate significant research interest aimed at creating novel compounds with unique reactivity and applications. chemeo.com

Structural and Chemical Context of Diarylorganomercury Compounds within Broader Organometallic Chemistry

Diarylorganomercury compounds, with the general formula Ar₂Hg, are a significant subclass of organomercury compounds. Structurally, they are characterized by a linear or near-linear C-Hg-C bond arrangement. mdpi.com This linearity is a hallmark of Hg(II) complexes and contributes to their relative stability. The mercury-carbon bond in these compounds is predominantly covalent with low polarity, rendering them stable to air and water. chemicalbook.com

Compared to other organometallics, such as organocadmium or organozinc compounds which hydrolyze rapidly, diarylmercurials are notably more stable. nih.gov However, the electronic properties of the aryl groups can influence the reactivity and Lewis acidity of the mercury center. For instance, the introduction of highly electronegative fluorine atoms, as seen in bis(pentafluorophenyl)mercury (B15195689), can enhance the Lewis acidity of the mercury atom, allowing it to form complexes with donor ligands—a property not typically observed in non-fluorinated analogues like diphenylmercury (B1670734). mdpi.comsapub.org

Rationale for Dedicated Academic Investigation of Bis(4-fluorophenyl)mercury

The dedicated academic investigation of this compound is driven by its position at the intersection of organomercury and organofluorine chemistry. The presence of fluorine atoms on the phenyl rings is expected to modulate the electronic properties of the molecule significantly compared to its non-fluorinated parent compound, diphenylmercury.

Studying this specific compound allows researchers to systematically explore the effects of fluorine substitution on the structure, reactivity, and spectroscopic properties of diarylmercury compounds. This includes investigating changes in the C-Hg-C bond angle, the potential for intermolecular interactions involving the fluorine atoms, and the compound's utility as a precursor in transmetalation reactions to generate other fluorinated organometallic reagents. Research into fluorinated diarylmercurials like this compound provides fundamental insights into bond theory, reaction mechanisms, and the design of new materials and synthetic building blocks. The study of related compounds like bis(pentafluorophenyl)mercury has already shown that fluorination can overcome the typical lack of Lewis acidity in diarylmercurials, opening up new avenues in coordination chemistry. sapub.org

Properties

CAS No. |

404-36-4 |

|---|---|

Molecular Formula |

C12H8F2Hg |

Molecular Weight |

390.78 g/mol |

IUPAC Name |

bis(4-fluorophenyl)mercury |

InChI |

InChI=1S/2C6H4F.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; |

InChI Key |

UFABGMGVXDRYKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)[Hg]C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Innovative Approaches for Bis 4 Fluorophenyl Mercury

Direct Synthetic Pathways: Optimization and Mechanistic Insights

Direct synthetic methods typically involve the mercuration of an aromatic ring, which is an electrophilic aromatic substitution reaction. libretexts.org For electron-rich aromatic compounds, this can be achieved by treatment with a mercury(II) salt, such as mercury(II) acetate (B1210297). wikipedia.org

The primary precursors for the direct synthesis of bis(4-fluorophenyl)mercury are a mercury(II) salt and a fluorinated benzene (B151609) derivative. The choice of the mercury salt is critical; salts with more electrophilic mercury centers, such as mercury(II) trifluoroacetate (B77799) (Hg(O₂CCF₃)₂), can increase the reaction rate significantly compared to mercury(II) acetate. libretexts.org

The reaction generally proceeds in two stages: first, the formation of an organomercury salt (4-fluorophenylmercury acetate), followed by a disproportionation or "symmetrization" reaction to yield the diarylmercury compound and a mercury(II) salt.

Reaction Scheme:

C₆H₅F + Hg(OAc)₂ → 4-FC₆H₄HgOAc + HOAc

2 (4-FC₆H₄HgOAc) → (4-FC₆H₄)₂Hg + Hg(OAc)₂

The stoichiometry is crucial. An excess of the aromatic precursor can favor the formation of the diarylmercury product. The disproportionation step can often be induced by various reagents or conditions. A patented method describes the use of polyamines in water to spontaneously disproportionate organic mercury salts into the water-insoluble diorganic mercury compound and a water-soluble mercury-polyamine complex. google.com

Reaction conditions play a pivotal role in determining the yield and purity of the final product. Key parameters include temperature, solvent, and the presence of catalysts.

Temperature: Mercuration reactions can exhibit temperature-dependent selectivity. For some aromatic compounds, low temperatures may favor para-substitution, while higher temperatures can lead to meta-substitution. libretexts.org

Solvent: The choice of solvent is critical. While traditional mercurations are often carried out in the corresponding carboxylic acid (e.g., acetic acid for mercury(II) acetate), the use of trifluoroacetic acid with mercury(II) trifluoroacetate can dramatically accelerate the reaction. libretexts.org

Catalysts: Strong acids like perchloric acid (HClO₄), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) have been shown to catalyze mercuration reactions by replacing the acetate ion and increasing the electrophilicity of the mercury species. libretexts.org

| Precursor | Mercury Salt | Solvent | Catalyst | Temperature | Outcome |

| Fluorobenzene | Hg(OAc)₂ | Acetic Acid | None | 110 °C | Slow formation of 4-fluorophenylmercury acetate |

| Fluorobenzene | Hg(O₂CCF₃)₂ | Trifluoroacetic Acid | None | Room Temp | Rapid mercuration |

| 4-FC₆H₄HgOAc | Polyamine | Water | None | Room Temp | High yield of (4-FC₆H₄)₂Hg google.com |

Indirect Synthesis via Mercury(II) Salt Precursors and Organometallic Reagents

Indirect methods are among the most common and versatile routes for preparing diarylmercury compounds. wikipedia.org These typically involve the reaction of a mercury(II) halide with a more reactive organometallic reagent containing the desired organic group.

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. For the synthesis of this compound, this involves reacting a mercury(II) salt, typically mercury(II) chloride (HgCl₂), with a fluorinated organometallic species. wikipedia.org

The most common reagents for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds. The reaction of 4-fluorophenylmagnesium bromide with mercury(II) chloride is a well-established method for preparing symmetrical diarylmercury compounds. wikipedia.org

General Reaction: 2 (4-FC₆H₄MgBr) + HgCl₂ → (4-FC₆H₄)₂Hg + 2 MgBrCl

This reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgtcichemicals.com The stoichiometry requires two equivalents of the Grignard reagent for every one equivalent of the mercury(II) salt to form the diaryl product. Using only one equivalent would primarily yield the organomercury halide (4-FC₆H₄HgCl).

| Organometallic Reagent | Mercury Salt | Stoichiometry (Org:Hg) | Solvent | Typical Yield |

| 4-Fluorophenylmagnesium bromide | HgCl₂ | 2:1 | Diethyl Ether | Good to High |

| 4-Fluorophenyllithium | HgCl₂ | 2:1 | Diethyl Ether | Good to High |

| 4-Fluorophenylsodium | Hg(II) salts | 2:1 | N/A | Variable wikipedia.org |

Studies on related systems, such as the reaction of pentafluorophenylmercury derivatives with Grignard reagents, have shown that transmetalation is a key process, leading to the formation of various organomercury products. researchgate.net

Reductive elimination is an elementary step in organometallic chemistry where two ligands attached to a metal center form a new covalent bond and detach from the metal, causing a decrease in the metal's oxidation state. wikipedia.orgnumberanalytics.com It is the microscopic reverse of oxidative addition. wikipedia.org

While not a primary standalone synthetic method for this compound, reductive elimination is a crucial product-forming step in many catalytic cycles. wikipedia.org In the context of organomercury chemistry, a hypothetical catalytic cycle could involve a higher-valent mercury intermediate, for instance, a Hg(IV) species, which could then undergo reductive elimination to form the C-C or C-Hg bond and regenerate a Hg(II) catalyst. However, mononuclear reductive elimination is more common for d⁸ metals like Pd(II) and d⁶ metals like Pt(IV). wikipedia.org

For the direct formation of a diarylmercury compound, the process would involve the elimination of two aryl groups from a mercury center, reducing its oxidation state. For example:

LₙHg(IV)(Ar)₂ → LₙHg(II) + Ar-Ar (C-C bond formation) or LₙHg(II)(Ar)₂ → LₙHg(0) + Ar-Ar (less common for synthesis)

The formation of the diarylmercury compound itself, (Ar)₂Hg, from a precursor like ArHgX does not typically proceed via a reductive elimination mechanism in the classical sense, as the formal oxidation state of mercury remains +2. Instead, it is better described as a disproportionation or symmetrization reaction.

Green Chemistry Principles in Organomercury Synthesis: Emerging Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comijesrr.org Given the toxicity of mercury compounds, applying these principles to their synthesis is particularly important.

Key principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. ijfmr.com The Grignard synthesis (2 ArMgBr + HgCl₂ → Ar₂Hg + 2 MgBrCl) has a reasonable atom economy, but still produces inorganic salt waste.

Safer Solvents and Auxiliaries: A major drawback of the Grignard and organolithium methods is the requirement for anhydrous, volatile, and flammable ether solvents. tcichemicals.com An innovative approach that aligns with green chemistry principles is the disproportionation of an organomercury salt using a polyamine in water. google.com This method eliminates the need for hazardous organic solvents.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. paperpublications.org Exploring catalytic methods or reactions that proceed under mild conditions, such as the water-based disproportionation, reduces energy consumption. google.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. While not widely developed for diarylmercury synthesis, exploring catalytic transmetalation or direct mercuration pathways could significantly improve the environmental profile of these reactions.

An example of a greener approach is the method patented by The Dow Chemical Company, which involves contacting an organic mercury salt with a polyamine in an aqueous medium. This process leads to the precipitation of the pure diorganic mercury compound, while the mercury by-product remains in the aqueous phase as a soluble complex, simplifying separation and reducing solvent waste. google.com

Advanced Spectroscopic and Structural Characterization of Bis 4 Fluorophenyl Mercury

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations of Bis(4-fluorophenyl)mercury. The analysis of the vibrational modes of the 4-fluorophenyl group provides characteristic frequencies. The C-F stretching vibration is a key marker, typically appearing in a distinct region of the infrared spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The C-Hg stretching and bending vibrations, which are characteristic of the organometallic nature of the molecule, are expected at lower frequencies.

Due to the centrosymmetric nature of the this compound molecule, the rule of mutual exclusion would apply if the molecule adopts a linear C-Hg-C arrangement in the solid state. This principle dictates that vibrational modes that are infrared active will be Raman inactive, and vice versa. The presence or absence of this mutual exclusion in the experimental spectra can provide valuable information about the molecule's symmetry and conformation in the crystalline phase.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural details of this compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹⁹⁹Hg NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons of the two 4-fluorophenyl rings will give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, the protons on each phenyl ring will exhibit a characteristic AA'BB' spin system, appearing as two sets of multiplets. The coupling constants between the adjacent protons will provide further structural confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the 4-fluorophenyl group. The carbon atom directly bonded to the mercury atom (C-1) is expected to be significantly deshielded. The carbon atom bonded to the fluorine atom (C-4) will also show a characteristic chemical shift and will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons (C-2, C-3, C-5, C-6) will provide further information about the electronic distribution within the phenyl ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Profiling of Fluorinated Aryl Groups

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms in this compound. The chemical shift of this signal is sensitive to the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the protons on the aromatic ring, as well as coupling to the ¹⁹⁹Hg isotope (with a natural abundance of 16.87%), can provide valuable structural information.

Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR) Applications in Structural Assessment

¹⁹⁹Hg NMR is a direct probe of the mercury center. huji.ac.il The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to the nature of the ligands attached to it. For this compound, the ¹⁹⁹Hg chemical shift will be characteristic of a diarylmercury compound. The observation of coupling between the ¹⁹⁹Hg nucleus and the ¹³C and ¹⁹F nuclei of the fluorophenyl groups would provide definitive evidence for the C-Hg bond and through-space interactions.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | ~7.0-7.5 (H-2, H-6) | Multiplet (AA' part of AA'BB') | J(H-H) |

| ¹H | ~7.0-7.5 (H-3, H-5) | Multiplet (BB' part of AA'BB') | J(H-H) |

| ¹³C | ~160-170 (C-1) | Singlet or multiplet with ¹⁹⁹Hg satellites | ¹J(C-Hg) |

| ¹³C | ~130-140 (C-2, C-6) | Doublet | ²J(C-F) |

| ¹³C | ~115-125 (C-3, C-5) | Doublet | ³J(C-F) |

| ¹³C | ~160-165 (C-4) | Doublet | ¹J(C-F) |

| ¹⁹F | -100 to -120 | Multiplet with ¹H and ¹⁹⁹Hg satellites | J(F-H), J(F-Hg) |

| ¹⁹⁹Hg | -500 to -800 | Singlet |

Note: The predicted values are based on general trends for similar compounds and require experimental verification.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion of this compound, which confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of the molecule and the strength of its chemical bonds.

A plausible fragmentation pathway for this compound under electron ionization (EI) would involve the initial loss of a 4-fluorophenyl radical to form the [C₆H₄FHg]⁺ cation. This would be a prominent peak in the spectrum. Subsequent loss of the mercury atom would lead to the formation of the [C₆H₄F]⁺ cation. Another possible fragmentation pathway is the homolytic cleavage of the Hg-C bonds to form the mercury cation [Hg]⁺ and the 4-fluorophenyl radical. The observation of the isotopic pattern for mercury, with its multiple stable isotopes, would be a definitive characteristic in the mass spectrum.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional model of the electron density can be generated, revealing detailed information about the molecular structure and packing.

Crystallographic System, Space Group Determination, and Unit Cell Parameters

The initial step in a single-crystal X-ray diffraction study involves determining the crystal system and the unit cell parameters. The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction data, allow for the determination of the space group, which describes the symmetry elements present in the crystal.

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related organometallic compounds, such as other diarylmercury derivatives and complexes containing fluorophenyl ligands, allows for a representative illustration of the data typically obtained. For example, the crystal structure of a related fluorophenyl-containing compound was determined to be in the orthorhombic system with the space group Pbca researchgate.net.

Table 1: Representative Crystallographic Data and Refinement Details (Note: Data presented is illustrative for a representative organometallic compound and not specific to this compound)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| a (Å) | 18.466 |

| b (Å) | 15.288 |

| c (Å) | 33.266 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 9391.9 |

| Z (molecules/unit cell) | 8 |

Precision Determination of Molecular Geometry, Bond Lengths (e.g., Hg-C), and Bond Angles

The primary outcome of a successful single-crystal X-ray diffraction experiment is the precise determination of the molecular geometry. For this compound, this includes the bond lengths between all atoms and the angles between the chemical bonds. Of particular importance in organomercury compounds is the geometry around the mercury center.

Based on studies of analogous compounds like bis(pentafluorophenyl)mercury (B15195689), the mercury atom is expected to exhibit a linear coordination geometry. mdpi.com This is consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with two bonding domains and no lone pairs. The C—Hg—C bond angle is therefore expected to be very close to 180°. The Hg—C bond lengths are also a key parameter, providing insight into the strength and nature of the mercury-carbon bond.

Table 2: Expected Key Bond Lengths and Angles for this compound (Note: Values are based on data from analogous compounds and theoretical principles)

| Bond/Angle | Expected Value |

|---|---|

| Hg—C Bond Length (Å) | ~2.10 - 2.12 |

| C—F Bond Length (Å) | ~1.35 - 1.37 |

| C—C (aromatic) Bond Length (Å) | ~1.38 - 1.40 |

| C—Hg—C Bond Angle (°) | ~180° |

| C—C—C (aromatic) Bond Angle (°) | ~120° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···F, C-H···π, π-π Stacking)

While covalent bonds define the molecule, weaker intermolecular interactions dictate how molecules arrange themselves in the crystal lattice. In this compound, several such interactions are anticipated to play a significant role in stabilizing the crystal structure.

C-H···F Interactions : These are considered weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an electronegative fluorine atom of a neighboring molecule. rsc.org Despite fluorine's high electronegativity, these interactions are generally weak but can be numerous and collectively contribute to the stability of the crystal packing. rsc.orged.ac.uk In the solid state, these interactions would link adjacent molecules, forming a complex supramolecular network. researchgate.net

π-π Stacking : The aromatic fluorophenyl rings are electron-rich systems capable of engaging in π-π stacking interactions. This typically involves the parallel or offset stacking of aromatic rings from adjacent molecules. rsc.org These interactions are crucial in the organization and stabilization of crystal structures containing aromatic moieties. nih.gov The distance between the interacting rings is a key indicator of the strength of the interaction.

C-H···π Interactions : This type of interaction involves a C-H bond from one molecule pointing towards the face of an aromatic ring on an adjacent molecule. The hydrogen atom acts as an electrophile, interacting with the electron-rich π-system. Studies on similar structures show that these interactions, along with C-H···F bonds, can result in the formation of extensive tri-periodic networks. researchgate.net

Conformational Analysis in the Solid State

This compound possesses conformational flexibility due to the potential for rotation around the two Hg—C single bonds. This rotation affects the relative orientation of the two 4-fluorophenyl rings. In the gas phase or in solution, the rings may rotate relatively freely. However, in the constrained environment of the crystal lattice, the molecule is typically locked into a single, low-energy conformation.

The specific conformation observed in the solid state is a direct consequence of optimizing the intermolecular interactions discussed previously (C-H···F, π-π stacking, etc.) while minimizing steric repulsion. nih.gov The dihedral angle between the planes of the two aromatic rings is a critical parameter derived from the crystal structure. This angle reveals whether the rings are coplanar, perpendicular, or arranged at an intermediate angle, providing insight into the balance of forces that stabilize the crystal packing. Analysis of analogous structures shows that significant tilting of phenyl rings relative to a central plane is common to accommodate favorable crystal packing. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of Bis 4 Fluorophenyl Mercury

Quantum Chemical Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No specific DFT studies detailing the optimized geometry (bond lengths, bond angles) or the complete electronic structure of Bis(4-fluorophenyl)mercury were found. Such a study would typically involve selecting a functional (like B3LYP) and a basis set to calculate the molecule's lowest energy conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Transitions

There are no available TD-DFT studies for this compound. A TD-DFT analysis would predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*).

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant HOMO-LUMO energy gap for this compound are not available in the reviewed literature. This analysis is crucial for understanding the compound's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive sites.

Noncovalent Interactions (NCIs) and Hirshfeld Surface Analysis for Intermolecular Bonding Characterization

No crystal structure or subsequent Hirshfeld surface analysis for this compound could be located. This analysis depends on crystallographic data and is used to quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals forces.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

A computational analysis of the vibrational frequencies for this compound, which would typically be compared with experimental FT-IR or Raman spectra to assign specific vibrational modes, is not present in the available literature.

Assessment of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its change in dipole moment under a strong external electric field, a property quantified by molecular hyperpolarizabilities. The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are key indicators of a molecule's potential as an NLO material. researchgate.net

Computational methods, particularly DFT, are widely used to predict these properties. mdpi.com By applying a finite electric field during the calculation, it is possible to determine the components of the polarizability (α) and hyperpolarizability tensors. aip.org The total (or static) first-order hyperpolarizability (β_tot_) is calculated from its individual tensor components (e.g., β_xxx_, β_xxy_, β_xyy_, etc.) and provides a measure of the second-harmonic generation (SHG) capability of the molecule. researchgate.net For a comprehensive understanding, both static (at zero frequency) and dynamic (frequency-dependent) hyperpolarizabilities can be computed to assess the material's response to specific laser frequencies. aip.orgaip.orgrsc.org

For this compound, the presence of polar C-F bonds and the heavy mercury atom connecting two aromatic systems suggests a potentially interesting NLO response. Theoretical calculations would be essential to quantify this potential. A typical approach involves geometry optimization using a functional like B3LYP with an appropriate basis set, followed by a frequency calculation to confirm a true energy minimum. Subsequently, the polarizability and hyperpolarizability components are calculated. mdpi.com The results are often compared to standard NLO materials like urea (B33335) to benchmark their performance. mdpi.comresearchgate.net

Interactive Data Table 1: Hypothetical First-Order Hyperpolarizability of this compound

Disclaimer: The following data is illustrative and does not represent experimentally or computationally verified results for this compound. It is provided to demonstrate the typical output of a hyperpolarizability calculation.

| Parameter | Value (a.u.) |

| β_xxx | 150.0 |

| β_xxy_ | -10.5 |

| β_xyy_ | 25.2 |

| β_yyy_ | 80.0 |

| β_xxz_ | 5.1 |

| β_xyz_ | 0.0 |

| β_xzz_ | 12.8 |

| β_yyz_ | -3.4 |

| β_yzz_ | 7.6 |

| β_zzz_ | 200.3 |

| β_tot_ | 350.7 |

Conformational Landscape and Energetic Profiling through Potential Energy Surface Scans

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its physical and chemical properties. For this compound, significant conformational freedom exists due to the rotation of the two 4-fluorophenyl rings around the C-Hg bonds. Understanding the energetic landscape associated with this rotation is crucial for identifying the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. q-chem.com Specifically, a "relaxed" PES scan is highly effective. uni-muenchen.dejoaquinbarroso.com In this method, a specific geometric coordinate—in this case, the dihedral angle defined by a fluorine atom, two adjacent carbon atoms in the ring, and the mercury atom (F-C-C-Hg)—is systematically varied in discrete steps. q-chem.comresearchgate.net At each step, this dihedral angle is held constant while all other geometric parameters of the molecule are allowed to relax to their minimum energy arrangement. uni-muenchen.dejoaquinbarroso.com This process generates a profile of the molecule's potential energy as a function of the chosen dihedral angle.

The resulting PES plot reveals the low-energy (stable) and high-energy (transitional) states. uni-muenchen.de The points on the surface with the lowest energy correspond to the most stable conformations of this compound. The energy difference between a minimum and a maximum on the surface represents the rotational energy barrier, providing insight into the molecule's rigidity and the likelihood of different conformers co-existing at a given temperature. joaquinbarroso.com Such scans can be performed for the rotation of one or both phenyl rings to build a complete picture of the molecule's conformational possibilities. q-chem.com

Interactive Data Table 2: Hypothetical Relaxed Potential Energy Surface (PES) Scan for Phenyl Ring Rotation in this compound

Disclaimer: The following data is illustrative and does not represent experimentally or computationally verified results for this compound. It is provided to demonstrate the typical output of a relaxed PES scan, showing the relative energy change as a single dihedral angle is rotated.

| Dihedral Angle (F-C-C-Hg, Degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 20 | 1.5 |

| 40 | 0.5 |

| 60 | 0.0 |

| 80 | 0.8 |

| 100 | 2.0 |

| 120 | 3.5 |

| 140 | 4.8 |

| 160 | 5.8 |

| 180 | 6.0 |

Reactivity and Fundamental Reaction Mechanisms of Bis 4 Fluorophenyl Mercury

Pathways of Electrophilic Aromatic Substitution on Fluorophenyl Rings

Electrophilic attack on bis(4-fluorophenyl)mercury can occur at two principal sites: the carbon-mercury bond or the aromatic ring. The cleavage of the C-Hg bond by an electrophile is a common reaction for organomercury compounds. ontosight.ai For instance, the reaction with halogens typically leads to the formation of the corresponding aryl halide and an organomercury halide salt. wikipedia.org

While direct electrophilic substitution on the aromatic rings of this compound is less common than the cleavage of the C-Hg bond, the fluorine substituent directs incoming electrophiles to the ortho and para positions. The fluorine atom exerts a dual effect: it is an activating group for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons via resonance, and a deactivating group through its strong inductive electron-withdrawing effect. In many cases, the resonance effect dominates, leading to substitution at the positions ortho and para to the fluorine. However, in this compound, the large size of the mercury-containing group can sterically hinder the ortho positions, making the para position the most likely site for substitution if it were to occur.

A notable example of a reaction involving an electrophile is the interaction with bromine. The reaction of this compound with bromine is expected to proceed via electrophilic cleavage of the carbon-mercury bond, yielding 4-bromofluorobenzene and 4-fluorophenylmercuric bromide.

Table 1: Expected Products of Electrophilic Cleavage

| Reactant | Electrophile | Expected Products |

| This compound | Br₂ | 4-Bromofluorobenzene, 4-Fluorophenylmercuric bromide |

| This compound | I₂ | 4-Iodofluorobenzene, 4-Fluorophenylmercuric iodide |

Transmetalation Reactions Involving this compound as a Reagent

Transmetalation, the transfer of an organic group from one metal to another, is a key reaction for organomercury compounds and a valuable tool in organic synthesis. This compound can act as a source of the 4-fluorophenyl group in reactions with other metals. For example, diarylmercury compounds are known to react with aluminum to form triorganoaluminum compounds. wikipedia.org

A general scheme for the transmetalation reaction is as follows:

(4-FC₆H₄)₂Hg + 2 M → 2 (4-FC₆H₄)M + Hg

where M represents a metal.

Furthermore, organomercury compounds are utilized as intermediates in palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com In these reactions, the organomercury compound undergoes transmetalation with a palladium complex, which then proceeds through reductive elimination to form a new carbon-carbon bond. While specific examples detailing the use of this compound in such reactions are not extensively documented, its behavior can be inferred from related compounds. For instance, reactions of bis(trifluoromethyl)mercury (B14153196) with organometallic compounds of tin and lead have been reported to result in the exchange of organic groups. rsc.org

Ligand Exchange and Redistribution Reactions in Solution and Solid State

In solution, diarylmercury compounds can undergo redistribution reactions with mercuric salts to form the corresponding arylmercuric salt. For this compound, this reaction with a mercuric halide (HgX₂) would proceed as follows:

(4-FC₆H₄)₂Hg + HgX₂ ⇌ 2 (4-FC₆H₄)HgX

This equilibrium is influenced by the solvent and the nature of the halide. Studies on similar systems, such as the exchange between diphenylmercury (B1670734) and bis(p-chlorophenyl)mercury, indicate that these redistribution reactions are common for diarylmercurials. acs.org

In the solid state, this compound can form complexes with various ligands. While the linear C-Hg-C geometry is typical for diarylmercury compounds, the presence of strong donor ligands can lead to the formation of coordination complexes with higher coordination numbers at the mercury center. For example, bis(pentafluorophenyl)mercury (B15195689), a close analog, reacts with phosphane oxide ligands to form various coordination complexes, some of which are polymeric in the solid state. nih.gov

Photochemical Reactivity and Photodecomposition Pathways

Organomercury compounds are generally sensitive to light. The photochemical reactivity of this compound is expected to involve the homolytic cleavage of the carbon-mercury bond upon absorption of ultraviolet (UV) radiation. This photodecomposition would generate 4-fluorophenyl radicals and a mercury-centered radical, which can then undergo further reactions.

The primary photolytic step can be represented as:

(4-FC₆H₄)₂Hg + hν → (4-FC₆H₄)• + (4-FC₆H₄)Hg•

Table 2: Potential Products of Photodecomposition

| Initial Reactant | Condition | Potential Products |

| This compound | UV radiation | 4-Fluorophenyl radical, Elemental mercury, 4-Fluorobenzene, 4,4'-Difluorobiphenyl |

Role of this compound as an Intermediate or Catalyst in Organic Transformations

While mercury salts are known to catalyze various organic reactions, such as oxymercuration and cyclization reactions, the direct catalytic application of this compound is less common. youtube.com However, its role as a reactive intermediate is significant, particularly in the context of reactions that proceed via an organomercury species.

Organomercury compounds have historically been used as intermediates in cross-coupling reactions before the development of more modern reagents. youtube.com For instance, the Heck reaction originally utilized organomercury reagents. In such a sequence, this compound could serve as a precursor to a more reactive organometallic species through transmetalation, which then participates in the catalytic cycle.

Furthermore, diarylmercury compounds can be intermediates in the synthesis of other organometallic reagents. The transfer of the 4-fluorophenyl group from mercury to another metal can generate a new organometallic compound that may be the active catalyst or a key intermediate in a subsequent transformation.

Coordination Chemistry and Supramolecular Assemblies Involving Bis 4 Fluorophenyl Mercury

Ligand Design and Diverse Coordination Modes with Mercury(II) Centers

The interaction of bis(4-fluorophenyl)mercury with various ligands is dictated by the ligand's denticity and the electronic and steric factors at play. The coordination typically expands the geometry at the mercury center from the simple linear arrangement.

Monodentate ligands, which bind through a single donor atom, interact with the mercury(II) center to form adducts where the primary linear C-Hg-C arrangement is often preserved. wikipedia.org For instance, in complexes with phosphane oxides, a monodentate ligand can coordinate to a bis(pentafluorophenyl)mercury (B15195689) unit, resulting in a three-coordinate, T-shaped geometry at the mercury atom. researchgate.netmdpi.com

Bidentate ligands, which possess two donor sites, can coordinate to the mercury center in either a chelating fashion or, more commonly, a bridging mode. wikipedia.org Bidentate ligands like 1,2-bis(diphenylphosphano)ethane (dppe) have been shown to form complexes with the highly fluorinated analogue, bis(pentafluorophenyl)mercury, demonstrating the capacity of these mercurials to engage in complex formation. researchgate.net

Bridging ligands are fundamental in constructing higher-order supramolecular structures with organomercury compounds. Ligands with two distinct donor sites, such as bis(phosphane oxides), can link two bis(aryl)mercury units. In the case of the reaction between {Ph₂P(O)}₂CH₂ and bis(pentafluorophenyl)mercury, a dimeric complex is formed where the ligand acts as a bridge between two mercury centers. researchgate.netmdpi.com This bridging interaction leads to a distorted T-shaped coordination geometry at each mercury atom, slightly bending the otherwise linear C-Hg-C axis. researchgate.net The specific architecture of the bridging ligand—its flexibility, length, and the nature of its donor atoms—plays a crucial role in determining the final geometry and dimensionality of the resulting coordination complex. nih.gov

Formation and Characterization of Binuclear and Polymeric Mercury Complexes

The use of bridging ligands naturally leads to the formation of multinuclear complexes. Depending on the ligand-to-metal stoichiometry and the ligand's geometry, these can range from discrete binuclear species to extended one-dimensional (1D) or multi-dimensional coordination polymers.

For example, studies on bis(pentafluorophenyl)mercury have shown that a 1:2 reaction with a bis(phosphane oxide) ligand yields a binuclear complex, [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂]]. researchgate.netmdpi.com Conversely, a different bridging ligand, {2-PO(NEt₂)₂C₃N₂H₂}₂CH₂, reacts to form a 1D-coordination polymer, [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]n. researchgate.netmdpi.com In this polymer, adjacent four-coordinate mercury atoms are linked by the bridging ligands.

These complexes are typically characterized by single-crystal X-ray diffraction to determine their precise molecular structure, including bond lengths and angles. Infrared (IR) spectroscopy is also a valuable tool, as coordination to the mercury center often results in a noticeable shift in the vibrational frequencies of the ligand's donor groups (e.g., the P=O stretching frequency). researchgate.net

Table 1: Selected Structural Data for Bis(pentafluorophenyl)mercury Complexes

| Complex | Hg Coordination Geometry | C-Hg-C Angle (°) | Hg-C Bond Lengths (Å) | Hg-O Bond Lengths (Å) |

|---|---|---|---|---|

| [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] | Distorted T-shape | 175.06(9) | 2.063(2), 2.071(2) | 2.636(2) |

| [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]n | Distorted Octahedral | 180.0 | 2.075(2), 2.076(2) | 2.5373(14), 2.7667(15) |

Data sourced from studies on bis(pentafluorophenyl)mercury and presented to illustrate typical coordination parameters. researchgate.net

Analysis of Specific Intermolecular Interactions in Coordination Solids (e.g., Mercurophilic Interactions, Hg···S Interactions)

Beyond the primary coordination bonds, the solid-state structures of this compound complexes are often governed by weaker intermolecular interactions.

Mercurophilic Interactions: These are attractive Hg(II)···Hg(II) interactions, analogous to the well-known aurophilic interactions in gold compounds. researchgate.netacs.org While generally weaker and occurring over longer distances (ca. 3.5 Å) than aurophilic bonds, they can play a significant role in the association of molecules into oligomeric or polymeric arrays. researchgate.netacs.org Theoretical studies confirm that the energy contributions are small, but in certain cases, particularly short Hg···Hg distances indicate a significant attractive force. acs.org The presence of ligands devoid of lone pairs that could form stronger intermolecular bonds can favor arrangements dominated by mercurophilic interactions. nih.gov

Hg···S Interactions: Mercury is known to be thiophilic, having a strong affinity for sulfur. researchgate.netnih.gov This affinity extends to secondary bonding interactions (Hg···S), which are frequently observed in the crystal structures of organomercury compounds containing sulfur atoms. mdpi.com The relatively open access to the mercury center in linear C-Hg-S or C-Hg-C geometries facilitates these contacts. mdpi.com A survey of the Cambridge Structural Database shows that Hg···S interactions are prevalent, leading to the formation of various supramolecular synthons, such as dimeric {···HgS}₂ rings, and contributing to the assembly of zero- and one-dimensional structures. mdpi.commdpi.com These interactions are crucial in the crystal engineering of mercury-based coordination solids.

Electronic and Steric Influence of Fluorine Atoms on Coordination Behavior

The fluorine atoms in this compound exert a profound influence on its coordination behavior through both electronic and steric effects.

Electronic Influence: The primary electronic effect of the fluorine atoms is their strong electron-withdrawing nature. This effect is transmitted through the phenyl ring to the mercury center, increasing its positive partial charge and thus its Lewis acidity. researchgate.net This enhanced acidity makes the mercury atom a better acceptor for Lewis bases (ligands) compared to non-fluorinated diarylmercury compounds, which show very little Lewis acidity. researchgate.netlibretexts.org

Advanced Analytical Methodologies for the Detection and Speciation of Bis 4 Fluorophenyl Mercury

Spectrophotometric Approaches for Selective Detection (e.g., Synergistic Extractive Spectrophotometry, UV-Vis)

Spectrophotometric methods, including UV-Visible (UV-Vis) spectroscopy, offer a foundational approach for the detection of organomercury compounds. These techniques are based on the principle that molecules absorb light at specific wavelengths. The absorption of radiation at 253.7 nm by mercury vapor is a key principle in some analytical methods. nemi.gov While direct UV-Vis analysis of bis(4-fluorophenyl)mercury is possible, its sensitivity and selectivity can be limited in complex samples.

To enhance selectivity, synergistic extractive spectrophotometry can be employed. This method involves using a combination of a chelating agent and a neutral donor ligand to form a stable, colored complex with the target organomercury ion, which can then be extracted into an organic solvent and measured. The choice of ligands is crucial for achieving selective extraction and a strong chromogenic response.

Another approach involves the use of fluorescent probes. For instance, a ratiometric fluorescent probe has been developed for the real-time detection of methylmercury (B97897) and inorganic mercury (Hg(II)) in aqueous and cellular environments. acs.org Upon binding with mercury species, the probe exhibits a change in its fluorescence emission spectrum, allowing for quantification. acs.org Such probes can achieve very low detection limits, demonstrating the high sensitivity of fluorescence-based spectrophotometric methods. acs.org

Table 1: Spectrophotometric Methods for Mercury Species

| Analytical Method | Target Analyte(s) | Key Features | Detection Limit (LOD) |

|---|---|---|---|

| UV-Vis Spectrometry | General Mercury | Based on light absorption at 253.7 nm. nemi.gov | Dependent on sample preparation |

Chromatographic Techniques Coupled with Spectrometry for Organomercury Speciation (e.g., GC-AFS, HPLC-ICP-MS)

To distinguish between different organomercury species, separation techniques are essential. Hyphenated systems, which couple the separation power of chromatography with the sensitive detection of spectrometry, are the gold standard for organomercury speciation. nih.govanalytik-jena.com

High-performance liquid chromatography (HPLC) is a highly flexible tool for separating various mercury species due to the wide variety of available stationary and mobile phases. researchgate.net When coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), it provides a powerful method for the quantification of mercury compounds. nih.govfrontiersin.org This technique combines the separation of metal species by HPLC with sensitive determination by ICP-MS. nih.gov Reversed-phase (RP) chromatography is the most common approach, separating molecules based on interactions between the analytes in a polar mobile phase and a lipophilic stationary phase. nih.govfrontiersin.org The use of reagents like 2-mercaptoethanol (B42355) in the mobile phase can improve detection sensitivity and reduce retention times. frontiersin.orgwur.nl

Gas chromatography (GC) is another primary technique, particularly effective for volatile organomercurials. psu.edu When interfaced with atomic fluorescence spectrometry (GC-AFS) or atomic absorption spectrometry (GC-AAS), it allows for the determination of nanogram amounts of compounds like dimethylmercury (B1214916) and methylmercury chloride. psu.edunih.gov In GC-based methods, the separated organomercury compounds are typically pyrolyzed (cracked in a furnace) to release free mercury atoms, which are then detected by the spectrometer. psu.eduresearchgate.net The choice of derivatization agent, such as sodium tetraethylborate or sodium tetraphenylborate, can be crucial for analyzing methylmercury and ethylmercury. nih.gov

Table 2: Comparison of Chromatographic Methods for Organomercury Speciation

| Technique | Separation Principle | Detector(s) | Common Analytes | Detection Limits (as Hg) |

|---|---|---|---|---|

| HPLC-ICP-MS | Reversed-Phase Liquid Chromatography nih.govfrontiersin.org | ICP-MS nih.govfrontiersin.org | Methylmercury, Ethylmercury, Inorganic Hg analytik-jena.comwur.nl | Low ng/L range analytik-jena.com |

| GC-AAS | Gas Chromatography psu.edu | AAS psu.edu | Dimethylmercury, Diethylmercury, Methylmercury chloride psu.edu | 0.2 - 0.5 ng psu.edu |

Atomic Absorption and Atomic Fluorescence Spectrometry in Context of Organomercury Analysis

Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) are highly sensitive techniques for mercury determination. analytik-jena.comaurora-instr.com

Cold-vapor atomic absorption spectrometry (CV-AAS) is a widely used method. nemi.gov It relies on the absorption of radiation at 253.7 nm by mercury vapor. nemi.gov For the analysis of organomercury compounds, a digestion step is first required to decompose the organic part of the molecule and convert the organomercury into mercuric ions (Hg²⁺). nemi.gov These ions are then reduced to elemental mercury (Hg⁰) using a reducing agent like stannous chloride. nemi.govusda.gov The resulting mercury vapor is aerated from the solution and passed through an absorption cell in the light path of the spectrometer. nemi.gov This technique is suitable for determining the total mercury content in a sample. usda.gov

Atomic Fluorescence Spectrometry (AFS) operates on a similar principle of atomization but detects the fluorescence emitted by excited mercury atoms. aurora-instr.comaurorabiomed.com An AFS instrument can measure elements like mercury at parts-per-trillion (ppt) levels, making it exceptionally sensitive. aurora-instr.comaurorabiomed.com Like AAS, AFS is often coupled with a vapor hydride generator for enhanced sensitivity and reduced interferences. aurorabiomed.com The coupling of GC with AFS (GC-AFS) has been shown to be an excellent technique for organomercury speciation, with detection limits in the sub-picogram range. nih.gov Modifications to AFS detectors, such as including a quartz flow cell, can further enhance sensitivity by increasing the concentration of mercury atoms in the detector. nih.gov

Table 3: Performance of Atomic Spectrometry Techniques for Mercury

| Technique | Principle | Sample Preparation | Key Advantage |

|---|---|---|---|

| CV-AAS | Absorption of radiation by Hg⁰ vapor. nemi.gov | Digestion and reduction to Hg⁰. nemi.gov | Robust and widely available. nemi.gov |

| AFS | Detection of fluorescence from excited Hg atoms. aurora-instr.com | Often uses vapor hydride generation. aurorabiomed.com | Extremely high sensitivity (ppt levels). aurora-instr.com |

Electrochemical Methods for Quantitative Determination and Redox Studies of Organomercury Compounds

Electrochemical methods offer a powerful alternative for the quantitative analysis and investigation of the redox properties of organomercury compounds. rsc.orgmdpi.com These techniques are attractive due to their high sensitivity, low detection limits, and simple operation. mdpi.comyoutube.com

One approach combines reversed-phase liquid chromatography with reductive electrochemical detection at a gold-amalgamated mercury electrode. rsc.org This method has been used to determine inorganic mercury and various organomercurials in water samples, with detection limits in the low µg/L range. rsc.org The detector operates by applying a potential between a working electrode and an auxiliary electrode; when an electrochemically active substance like an organomercurial passes through the flow cell, an electron transfer reaction occurs, generating a measurable current. youtube.com

The development of chemically modified electrodes and sensors is a significant area of research. For example, a sensor using a 4-mercaptopyridine (B10438) (4-MPY) modified gold electrode has been developed for the sensitive detection of mercury ions. mdpi.com The binding of mercury to the modifier on the electrode surface causes a change in the electrochemical activity, which can be measured by techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS). mdpi.com Such sensors can exhibit a wide detection range and a very low limit of detection (LOD). mdpi.com These methods not only allow for quantification but also enable studies into the redox chemistry of mercury, which is crucial for understanding its environmental transformations. mdpi.com

Table 4: Electrochemical Methods for Mercury Determination

| Method | Electrode/Sensor | Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| HPLC-ECD | Gold Amalgamated Mercury Electrode rsc.org | Reductive Amperometry rsc.org | Not specified | ~1 to 2 µg/L rsc.org |

| 4-MPY Sensor | 4-Mercaptopyridine on Gold Electrode mdpi.com | DPV / EIS mdpi.com | 0.01 µg/L to 500 µg/L mdpi.com | 0.002 µg/L (by EIS) mdpi.com |

Development and Application of Novel Chromogenic Reagents for Organomercury Detection

The development of novel chromogenic and fluorogenic reagents, often called chemosensors, represents a rapidly advancing frontier for the simple, low-cost, and rapid detection of organomercury compounds. nih.gov These sensors are designed to produce a distinct visual change, such as a color change (colorimetric) or the emission of light (fluorometric), upon selective binding with mercury ions. nih.gov

The design of these sensors often involves incorporating specific fluorophores or reactive groups that interact with mercury. nih.gov The sensing mechanism can be based on complexation that induces a change in the molecule's electronic properties or a mercury-catalyzed chemical transformation of the reagent itself. nih.gov For example, numerous fluorescent "turn-off" chemosensors have been reported where the fluorescence of the reagent is quenched upon binding to Hg²⁺. nih.gov

Another innovative approach is the use of whole-cell bacterial sensors. nih.gov These biosensors can be engineered to detect organic mercury compounds by carrying a reporter gene, such as firefly luciferase, under the control of a mercury-inducible promoter. nih.gov To enable the detection of organomercurials, a gene encoding organomercurial lyase, an enzyme that cleaves the carbon-mercury bond, is co-expressed in the sensor bacteria. nih.gov This allows the sensor to respond to compounds like methylmercury chloride and phenylmercury (B1218190) acetate (B1210297) at nanomolar concentrations. nih.gov Such biosensors can be used alongside sensors that only respond to inorganic mercury to characterize the specific types of mercury contamination in a sample. nih.gov

Table 5: Novel Reagents and Sensors for Mercury Detection

| Reagent/Sensor Type | Principle | Target Analytes | Lowest Detected Concentration |

|---|---|---|---|

| Chromo-fluorogenic Chemosensors | Colorimetric or Fluorescent change upon binding. nih.gov | Hg²⁺, Organomercurials nih.gov | Varies by sensor design |

| Bacterial Biosensor | Luciferase reporter gene expression induced by mercury. nih.gov | Methylmercury chloride, Phenylmercury acetate, Dimethylmercury nih.gov | 0.2 nM (Methylmercury chloride) nih.gov |

Environmental Fate and Transformation Pathways of Organomercury Analogues

Abiotic Transformation Processes: Photolysis, Redox Reactions, and Chemical Degradation

Abiotic transformations are chemical and physical processes that degrade compounds without the involvement of microorganisms. For organomercury compounds, these processes are crucial in determining their persistence and the form in which mercury becomes available for other environmental pathways.

Photolysis : The degradation of chemical compounds by sunlight, known as photolysis, is a significant pathway for the transformation of organomercury compounds in sunlit surface waters. The C-Hg bond in organomercurials can undergo homolysis when exposed to ultraviolet radiation, generating radicals. libretexts.org While direct photolysis rates for diarylmercury compounds like Bis(4-fluorophenyl)mercury are not well-documented, studies on methylmercury (B97897) (MeHg) show that this process is a dominant removal pathway in many aquatic systems, accounting for up to 80% of its degradation in some lakes. nih.gov The process is often mediated by dissolved natural organic matter (DOM), which absorbs sunlight and generates reactive intermediates like singlet oxygen that then attack the organomercury compound. nih.gov It is plausible that this compound would undergo similar photolytic degradation, breaking down into inorganic mercury (Hg(II)) and fluorophenyl radicals.

Redox Reactions : Chemical redox reactions significantly influence mercury's speciation and environmental fate. mdpi.com Organomercury compounds can participate in redox chemistry, although the primary environmental concern is the reduction of inorganic Hg(II) to volatile elemental mercury (Hg(0)) and the oxidation of Hg(0) back to Hg(II). mdpi.comnih.gov The degradation of compounds like this compound would release Hg(II), which can then be reduced to Hg(0) abiotically, a process accelerated by factors like light intensity, temperature, pH, and the presence of DOM. nih.govfrontiersin.org Conversely, Hg(0) can be re-oxidized, making it available for other transformations. nih.gov

Chemical Degradation : Besides photolysis, other chemical reactions can cleave the C-Hg bond. For instance, dimethylmercury (B1214916) (DMHg) has been shown to degrade in the presence of dissolved sulfide (B99878), a process dependent on pH. diva-portal.org This sulfide-mediated pathway represents a potential abiotic degradation route in anoxic (oxygen-free) waters and sediments where sulfide is prevalent. diva-portal.org Given the high affinity of mercury for sulfur, it is conceivable that this compound could also react with sulfide-containing compounds, leading to its decomposition. The C-Hg bond is also susceptible to cleavage by electrophiles and nucleophiles, though it is generally more stable than the ionic bonds in inorganic mercury salts. wikipedia.org

Biogeochemical Cycling and Mechanisms of Speciation Change in Environmental Compartments

The biogeochemical cycle of mercury is a complex global process involving the transport and transformation of mercury through the atmosphere, land, and water. nih.govresearchgate.netusu.edu Organomercury compounds like this compound, whether introduced anthropogenically or formed in the environment, are integral components of this cycle. Their ultimate fate is intrinsically linked to speciation changes—the conversion from one chemical form to another.

The central transformation pathway for any organomercury compound is the cleavage of the C-Hg bond, which releases inorganic mercury (Hg(II)). ontosight.ainih.gov This process is critical because the resulting Hg(II) is the primary substrate for microbial methylation, which produces the highly toxic and bioaccumulative methylmercury (MeHg). nih.govnih.gov Therefore, the degradation of this compound acts as a source of reactive inorganic mercury.

In environmental compartments, mercury speciation is dynamic:

In Water : In the water column, dissolved organomercury compounds can undergo photolysis. nih.gov The released Hg(II) can then be reduced to elemental Hg(0) and evade to the atmosphere, or it can bind to dissolved organic matter (DOM) and particulate matter. nih.govnih.gov The binding with DOM, particularly with sulfur-containing thiol groups, can affect its bioavailability and transport. uconn.edu

In Sediments : Sediments are key locations for mercury transformations. nih.gov Under anoxic conditions, often found in sediments, sulfate- and iron-reducing bacteria can methylate the inorganic mercury released from the degradation of compounds like this compound. nih.govnih.gov Conversely, demethylation processes also occur, creating a dynamic equilibrium that determines the net production of MeHg. nih.gov

In Soil : In terrestrial systems, mercury binds strongly to soil organic matter. nih.gov Its transformation depends on factors like soil composition, moisture, and microbial activity. The degradation of organomercurials releases Hg(II), which can be immobilized by binding to soil particles or become available for runoff into aquatic systems. nih.govnih.gov

Microbial Methylation and Demethylation Mechanisms in Organomercury Compounds

Microorganisms are the primary drivers of mercury methylation and demethylation in the environment, controlling the production and degradation of the potent neurotoxin methylmercury (MeHg). nih.govepa.gov While this compound itself is not directly methylated, its degradation provides the inorganic mercury (Hg(II)) that fuels this microbial process.

Microbial Methylation : The conversion of inorganic mercury to MeHg is predominantly carried out by specific anaerobic microorganisms, including certain sulfate-reducing bacteria (SRB), iron-reducing bacteria (FeRB), and methanogenic archaea. nih.govnih.govnih.gov These microbes possess the gene pair hgcA and hgcB, which are essential for methylation. nih.gov The HgcA protein is a corrinoid protein that transfers a methyl group to Hg(II), while HgcB is believed to be involved in reducing the corrinoid cofactor. nih.gov This process occurs mainly in anoxic environments such as sediments and wetlands. nih.gov The rate of methylation is influenced by the availability of inorganic mercury, the activity of these microbial communities, and various environmental factors.

Microbial Demethylation : The reverse process, the degradation of MeHg, is also microbially mediated and serves as a natural detoxification mechanism. nih.gov There are two main pathways for microbial demethylation:

Reductive Demethylation : This pathway is encoded by the mer operon, a genetic system that confers mercury resistance to bacteria. ontosight.ainih.gov The enzyme organomercurial lyase (MerB) cleaves the C-Hg bond in MeHg to produce methane (B114726) and inorganic mercury (Hg(II)). ontosight.ainih.gov Subsequently, the enzyme mercuric reductase (MerA) reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)), which can then be expelled from the cell. ontosight.ainih.gov

Oxidative Demethylation : This process degrades MeHg to Hg(II) and carbon dioxide and is thought to be carried out by different anaerobic bacteria. nih.govrsc.org However, some research suggests that what has been observed as oxidative demethylation may, in some cases, be an abiotic process involving sulfide. rsc.org

The balance between microbial methylation and demethylation ultimately determines the net concentration of MeHg that can enter and bioaccumulate in food webs. nih.gov

| Factor | Effect on Methylation (Formation of MeHg) | Effect on Demethylation (Degradation of MeHg) | Reference |

|---|---|---|---|

| Microbial Community | Presence of organisms with hgcAB genes (e.g., SRB, FeRB) is essential. | Presence of organisms with the mer operon (reductive) or other demethylating capabilities (oxidative) is essential. | nih.govnih.gov |

| Oxygen Level | Primarily occurs in anoxic (oxygen-free) environments like sediments and wetlands. | Reductive pathway can occur in both aerobic and anaerobic conditions; oxidative pathway is anaerobic. | nih.govnih.gov |

| Sulfate and Iron | Sulfate and iron reduction are key metabolic pathways for many methylating bacteria. | Can be carried out by a diverse range of microbes, including those involved in sulfur and iron cycling. | nih.govnih.gov |

| Organic Matter (DOM) | Serves as a food source for methylating bacteria but can also bind with Hg(II), reducing its bioavailability for methylation. | Can influence the overall microbial activity, including that of demethylating bacteria. | uconn.edunih.gov |

| Sulfide | High sulfide concentrations can precipitate Hg(II) as insoluble mercury sulfide (HgS), making it less available for methylation. | May be involved in an abiotic degradation pathway for MeHg. | diva-portal.orgrsc.org |

| Temperature | Affects the metabolic rate of methylating microorganisms. | Affects the metabolic rate of demethylating microorganisms. | stonybrook.edu |

Environmental Mobility and Distribution of Organomercury Compounds in Soil and Aquatic Systems

The mobility and distribution of organomercury compounds like this compound in the environment determine their potential for transport, bioavailability, and exposure to organisms. These properties are governed by the compound's chemical structure and its interaction with environmental matrices such as soil, sediment, and water.

Partitioning and Mobility : The distribution of a chemical between solid (soil, sediment) and liquid (water) phases is described by the partition coefficient (K_D). mdpi.comresearchgate.net Organomercury compounds, being lipophilic (fat-soluble), tend to have a higher affinity for organic-rich solids compared to inorganic mercury. However, their mobility is complex. Studies on different mercury species have shown that mercury complexed with dissolved organic matter (Hg-DOM) can be highly mobile in soils, presenting a greater potential for vertical migration to groundwater. duke.eduresearchgate.net In contrast, species like mercury sulfide (HgS) are far less mobile. duke.eduresearchgate.net A large organomercurial like this compound would likely have strong associations with particulate and organic matter, but its transport could be facilitated if it forms stable complexes with mobile DOM.

Role of Dissolved Organic Matter (DOM) : DOM plays a dual role in the fate of mercury. It can enhance the transport of mercury species, but it can also decrease their bioavailability by forming large, stable complexes that cannot easily cross biological membranes. uconn.edunih.gov The binding of mercury to thiol functional groups within DOM is particularly strong and is a primary factor controlling mercury bioavailability in aquatic systems. uconn.edu

Distribution in Aquatic Systems : In rivers and estuaries, the distribution of mercury between dissolved, colloidal, and particulate phases is dynamic. On average, total mercury and MeHg can be evenly distributed among these three phases. nih.gov The partitioning can be influenced by salinity; as salinity increases in estuaries, mercury can desorb from particles due to competition with other ions, leading to higher concentrations in the dissolved phase. mdpi.com

Distribution in Soil : In soils, mercury accumulation is highest in the upper organic-rich layers. nih.gov The mobility of mercury compounds is generally low, especially in soils with high clay and organic matter content, which effectively bind the mercury. duke.eduepa.gov However, rainfall and the presence of mobile DOM can facilitate the leaching of mercury through the soil profile. duke.edu The specific form of the mercury compound significantly impacts its potential for volatilization from soil, with more soluble forms being more readily lost to the atmosphere after transformation. epa.gov

| Mercury Species | General Mobility in Soil/Sediment | Key Influencing Factors | Reference |

|---|---|---|---|

| Inorganic Hg(II) | Low to moderate; strongly binds to soil/sediment particles. | Soil/sediment composition (clay, organic matter), pH, presence of chloride. | nih.govduke.edu |

| Hg(II)-DOM Complex | High; facilitated transport through soil and aquatic systems. | Concentration and character of Dissolved Organic Matter (DOM). | duke.eduresearchgate.net |

| Elemental Hg(0) | High (as vapor); can be transported long distances in the atmosphere. Low mobility in water. | Temperature, soil porosity (for volatilization). | nih.govepa.gov |

| Methylmercury (MeHg) | Moderate; binds strongly to organic matter and particulates. | Partitioning to dissolved, colloidal, and particulate phases. Strong affinity for sulfide and thiol groups. | nih.gov |

| Mercury Sulfide (HgS) | Very Low; highly insoluble and immobile. | Presence of sulfide; redox conditions. | duke.eduresearchgate.net |

| This compound (inferred) | Likely low to moderate; expected to bind strongly to organic matter due to its size and lipophilic nature. | Organic matter content, potential for complexation with mobile DOM. | N/A |

Future Research Trajectories and Interdisciplinary Outlook for Bis 4 Fluorophenyl Mercury

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthesis of diarylmercury compounds, including Bis(4-fluorophenyl)mercury, often relies on Grignard reagents or the mercuration of aromatic rings. wikipedia.orglibretexts.org These methods, while effective, can present challenges related to functional group tolerance and the use of stoichiometric reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Greener Synthetic Approaches: The principles of green chemistry are beginning to influence the synthesis of organometallic compounds. researchgate.net Future research could explore the application of these principles to the synthesis of this compound. This includes the use of safer, renewable solvents, minimizing waste, and improving energy efficiency. mdpi.com For instance, exploring water-soluble catalyst systems or solvent-free reaction conditions could significantly reduce the environmental footprint of its synthesis.

Advanced Catalytic Methods: The development of novel catalytic systems presents a significant opportunity. While organomercury compounds are sometimes used as reagents in palladium-catalyzed cross-coupling reactions, the reverse—using catalysis to form the C-Hg bond—is less explored but holds promise. wikipedia.org Photocatalysis, which utilizes visible light to drive chemical reactions, is an emerging area in organic synthesis and could offer a mild and selective route to this compound. sigmaaldrich.comresearchgate.net

Flow Chemistry: Continuous flow chemistry is another promising avenue for the synthesis of organometallic reagents. rsc.orgvapourtec.comtechniques-ingenieur.fracs.orgtue.nl This technique offers precise control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility, particularly for highly reactive species. rsc.org The on-demand generation of organometallic intermediates in a flow system could be adapted for the synthesis of this compound, potentially improving yield and purity while minimizing the handling of hazardous materials.

Application of Advanced In Situ Spectroscopic Probes for Reaction Monitoring

Understanding the kinetics and mechanism of formation is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing insights that are often missed with traditional offline analysis. sarpublication.comnumberanalytics.com

Real-Time FTIR and NMR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. thermofisher.comnih.govmt.comyoutube.comyoutube.com This technique is particularly valuable for monitoring Grignard reactions, a common route to diarylmercury compounds. mt.comfraunhofer.de Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture as they form and evolve. cardiff.ac.ukcardiff.ac.uk The application of these techniques to the synthesis of this compound would enable a deeper understanding of its formation mechanism and facilitate process optimization. acs.org

| Spectroscopic Probe | Potential Application in this compound Synthesis | Key Insights |

| In Situ FTIR | Monitoring the consumption of 4-fluorophenyl Grignard reagent and the formation of the Hg-C bond. | Reaction initiation, endpoint determination, kinetic data. youtube.commt.com |

| In Situ NMR | Observing the formation of intermediates and the final product, providing structural confirmation. | Mechanistic details, identification of byproducts, reaction kinetics. cardiff.ac.ukcardiff.ac.uk |

| Raman Spectroscopy | Complementary vibrational data to FTIR, especially in aqueous or highly polar media. | Molecular-level information on compound formation. mdpi.com |

High-Throughput Computational Screening and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful predictive tool for understanding and designing molecules with desired properties, thereby accelerating materials discovery.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate chemical structure with physical, chemical, or biological activity. researchgate.netnih.govnih.gov Developing QSAR models for a library of fluorinated diarylmercury compounds could predict their reactivity, stability, or potential for forming specific supramolecular structures. This predictive capability can guide synthetic efforts towards molecules with tailored properties.

High-Throughput Screening: High-throughput virtual screening, a computational approach to rapidly assess large libraries of virtual compounds, can be applied to explore the potential of this compound derivatives in various applications. nih.gov For example, screening for electronic properties could identify candidates for materials science applications.

Design of New Ligands for Tailored Coordination Architectures and Functional Materials

The linear C-Hg-C bond in diarylmercury compounds can be influenced by the coordination of additional ligands, leading to diverse supramolecular architectures. The design of novel ligands is a key strategy for creating functional materials based on this compound.

Coordination Polymers: Mercury(II) is known to form a variety of coordination polymers with different ligands, exhibiting interesting structural and functional properties. rsc.orgresearchgate.netresearchgate.netnih.gov The fluorinated phenyl rings in this compound can participate in non-covalent interactions, such as halogen bonding and π-stacking, which can be exploited in the design of self-assembling systems. Future research could focus on reacting this compound with specifically designed organic ligands to construct one-, two-, or three-dimensional coordination polymers. sarpublication.com The choice of ligand, with varying donor atoms (e.g., N, O, S) and steric bulk, will be crucial in dictating the final architecture and properties of the material. mdpi.comacs.org

Supramolecular Chemistry: The study of non-covalent interactions is central to supramolecular chemistry. rsc.orgmdpi.comnsf.govresearchgate.net The interplay of Hg···S secondary bonding, hydrogen bonding, and other weak interactions can direct the assembly of organomercury compounds into complex superstructures. rsc.orgmdpi.com Investigating the supramolecular chemistry of this compound with various co-formers could lead to the discovery of new crystalline forms with unique properties.

Potential Contributions to Advanced Materials Science (e.g., Semiconductor Properties)

The field of organic electronics is continuously searching for new materials with tunable properties. Organometallic compounds, including those of mercury, are being explored for their potential in this area.

Organic Semiconductors: While the semiconductor properties of this compound have not been extensively studied, related organometallic and organic compounds are known to exhibit semiconducting behavior. nih.gov The presence of conjugated aromatic systems and a heavy metal atom in this compound suggests that it could possess interesting electronic and optical properties. The fluorine substituents can also influence these properties, a strategy often employed in the design of organic electronic materials.

Q & A